molecular formula C7H12N2 B8746235 3-Aminocyclohexanecarbonitrile

3-Aminocyclohexanecarbonitrile

Cat. No.: B8746235
M. Wt: 124.18 g/mol
InChI Key: HAIYDUXBYLBVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminocyclohexanecarbonitrile is a cyclohexane derivative featuring both an amine (-NH₂) and a nitrile (-CN) group at the 3-position of the cyclohexane ring. For instance, 4-Aminocyclohexanecarbonitrile hydrochloride (CAS 1303968-08-2) is a related compound with a similar backbone but differing in the position of the amino group . The nitrile group in such compounds often imparts reactivity toward nucleophilic additions or cyclization reactions, while the amine group enables participation in condensation or alkylation processes .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

3-aminocyclohexane-1-carbonitrile

InChI

InChI=1S/C7H12N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-4,9H2

InChI Key

HAIYDUXBYLBVSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-Aminocyclohexanecarbonitrile and analogous aminocarbonitriles:

Compound Molecular Formula Key Functional Groups Structural Features Applications/Reactivity References
This compound C₇H₁₀N₂ -NH₂, -CN Cyclohexane ring with 3-amino and 3-cyano substituents Potential intermediate in drug synthesis; reactivity in cycloadditions
3-Cyanochromone (4-oxo-4H-1-benzopyran-3-carbonitrile) C₁₀H₅NO₂ -CN, keto (-C=O) Benzopyran core with nitrile at C-3 Precursor for heterocyclic synthesis via [3+2] or [4+2] cycloadditions; used in carbocyanation of alkynes
3-Amino-5-ethylthiophene-2-carbonitrile C₇H₈N₂S -NH₂, -CN, thiophene ring Thiophene ring with amino and cyano groups Antioxidant activity; potential in agrochemicals or pharmaceuticals
2-Amino-8-methoxy-4H-chromene-3-carbonitrile C₁₁H₁₀N₂O -NH₂, -CN, methoxy (-OCH₃) Chromene scaffold with methoxy and nitrile groups Building block for N-benzyl derivatives via reductive alkylation
4-Aminocyclohexanecarbonitrile hydrochloride C₇H₁₁N₂·HCl -NH₂, -CN (4-position), HCl salt Cyclohexane ring with amino and nitrile groups at C-4 Pharmaceutical intermediate; improved solubility due to hydrochloride form

Structural and Functional Differences

  • Cyclohexane vs. Aromatic Cores: Unlike 3-cyanochromone (benzopyran-based) or thiophene derivatives, 3-Aminocycloclohexanecarbonitrile lacks aromaticity, reducing its conjugation stability but enhancing flexibility for stereochemical modifications .
  • Substituent Positioning: The 3-amino-3-cyano configuration in the cyclohexane ring contrasts with 4-Aminocyclohexanecarbonitrile hydrochloride, where substituents at C-4 may alter steric hindrance and hydrogen-bonding capabilities .
  • Reactivity: 3-Cyanochromone’s keto group enables pyrylium betaine formation, facilitating dipolar cycloadditions, whereas this compound’s amine group is more suited for nucleophilic substitutions or Schiff base formations .

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